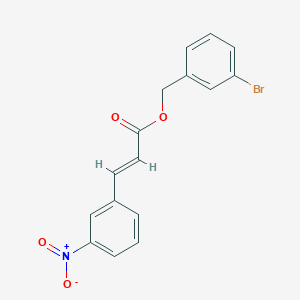
Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by interacting with the viral DNA polymerase.
Biochemical and Physiological Effects:
Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In addition, this compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in rat brain tissue.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate. One of the future directions is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its mechanism of action in more detail to better understand its therapeutic effects. Additionally, future research could focus on improving the solubility and pharmacokinetics of this compound to enhance its therapeutic potential.
Synthesis Methods
The synthesis of Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate involves the reaction of 3,4-dimethyl-5-aminouracil with 6-nitro-1,3-benzodioxole-5-carbaldehyde in the presence of ethyl cyanoacetate and ammonium acetate. The reaction is carried out in ethanol under reflux conditions, and the product is obtained after purification by recrystallization.
Scientific Research Applications
Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has shown potential therapeutic applications in various scientific studies. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has also shown promise in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
|---|---|
Molecular Formula |
C16H17N3O6S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N3O6S/c1-4-23-15(20)13-8(2)18(3)16(26)17-14(13)9-5-11-12(25-7-24-11)6-10(9)19(21)22/h5-6,14H,4,7H2,1-3H3,(H,17,26) |
InChI Key |
GHBODZCBSDJGNM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)

methanone](/img/structure/B241437.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)

![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)